molecular formula C7H7NO2S B6616872 1-(1,3-thiazol-2-yl)butane-1,3-dione CAS No. 1423028-06-1

1-(1,3-thiazol-2-yl)butane-1,3-dione

Cat. No.: B6616872
CAS No.: 1423028-06-1
M. Wt: 169.20 g/mol
InChI Key: RSEUHUWMELAQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-thiazol-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol . It is characterized by the presence of a thiazole ring attached to a butane-1,3-dione moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-thiazol-2-yl)butane-1,3-dione typically involves the reaction of thiazole derivatives with butane-1,3-dione under controlled conditions. One common method involves the condensation of 2-aminothiazole with acetylacetone in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-thiazol-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-thiazol-2-yl)butane-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

1-(1,3-thiazol-2-yl)butane-1,3-dione can be compared with other thiazole-containing compounds:

    1-(1,3-thiazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of butane-1,3-dione.

    2-(1,3-thiazol-2-yl)acetic acid: Contains an acetic acid group instead of butane-1,3-dione.

    1-(1,3-thiazol-2-yl)propan-1-one: Features a propanone group instead of butane-1,3-dione.

The uniqueness of this compound lies in its specific combination of the thiazole ring and butane-1,3-dione moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-5(9)4-6(10)7-8-2-3-11-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEUHUWMELAQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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